molecular formula C15H13N3O4S2 B2791505 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate CAS No. 442679-09-6

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate

Cat. No.: B2791505
CAS No.: 442679-09-6
M. Wt: 363.41
InChI Key: NNWCFVBOMNJREB-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole or thiophene rings.

Scientific Research Applications

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-pyrazole-4-carbonitrile
  • Benzothiazolo-pyrazole heterocycles
  • Sulfanilamide derivatives

Uniqueness

Compared to similar compounds, 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate is unique due to the presence of both the pyrazole and thiophene rings, as well as the sulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-10-4-6-11(7-5-10)24(20,21)18-13(16)9-14(17-18)22-15(19)12-3-2-8-23-12/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWCFVBOMNJREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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